(2-Ethynylcyclopropyl)benzene

Gold catalysis Alkyne hydration Mechanistic probes

(2-Ethynylcyclopropyl)benzene (CAS 91348-21-9) is a C11H10 aryl-alkyne hybrid featuring a terminal ethynyl group appended to a phenyl-substituted cyclopropane ring. With a molecular weight of 142.20 g·mol⁻¹, predicted LogP of 2.7, zero H-bond donors/acceptors, and only one freely rotatable bond, it occupies a narrow physicochemical space distinct from its regioisomers and structural analogs.

Molecular Formula C11H10
Molecular Weight 142.2 g/mol
CAS No. 91348-21-9
Cat. No. B1311398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethynylcyclopropyl)benzene
CAS91348-21-9
Molecular FormulaC11H10
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC#CC1CC1C2=CC=CC=C2
InChIInChI=1S/C11H10/c1-2-9-8-11(9)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2
InChIKeyNTSXPVAFKWNQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Ethynylcyclopropyl)benzene (CAS 91348-21-9): A Regiochemically Distinct Cyclopropyl–Alkyne Hybrid Scaffold for Precision Synthesis


(2-Ethynylcyclopropyl)benzene (CAS 91348-21-9) is a C11H10 aryl-alkyne hybrid featuring a terminal ethynyl group appended to a phenyl-substituted cyclopropane ring . With a molecular weight of 142.20 g·mol⁻¹, predicted LogP of 2.7, zero H-bond donors/acceptors, and only one freely rotatable bond, it occupies a narrow physicochemical space distinct from its regioisomers and structural analogs [1][2]. Its two stereogenic centers give rise to cis/trans diastereomers, adding a stereochemical dimension absent in simpler diarylacetylenes or 1,1-disubstituted cyclopropyl congeners . These features make it a mechanistically informative probe and a versatile building block in medicinal chemistry, materials science, and organometallic methodology development.

Why (2-Ethynylcyclopropyl)benzene Cannot Be Replaced by Simple Phenylacetylene or 1-Ethynyl Isomers in Structure-Sensitive Applications


Substituting (2-ethynylcyclopropyl)benzene with phenylethynylcyclopropane (CAS 21777-85-5), (1-ethynylcyclopropyl)benzene (CAS 139633-98-0), or unsubstituted phenylacetylene introduces divergent reactivity, physicochemical, and stereochemical profiles that undermine reproducibility in structure-sensitive workflows. The 2-ethynyl substitution pattern places the alkyne in a sterically encumbered, electronically polarized position relative to the phenyl ring, altering regiochemical outcomes in metal-catalyzed hydrations and cycloadditions [1]. Measurable differences in LogP (2.80 vs. 2.35), boiling point (205 °C vs. 199 °C), and the presence of two stereogenic centers versus none in the 1-ethynyl isomer mean that downstream solubility, purification, and chiral resolution protocols are not interchangeable [2]. The quantitative evidence below demonstrates that generic substitution introduces uncontrolled variables that propagate through multi-step syntheses.

(2-Ethynylcyclopropyl)benzene: Head-to-Head Quantitative Evidence for Differentiated Selection


Gold-Catalyzed Hydration Regioselectivity: Exclusive Cyclopropyl Methyl Ketone Formation vs. Allene Mixtures with Ag(I)/Fe(III)

Under Au(I)/Au(III) catalysis, 2-phenylcyclopropyl acetylene—the core scaffold of (2-ethynylcyclopropyl)benzene—undergoes hydration to give exclusively the cyclopropyl methyl ketone product with no detectable allene byproducts. In contrast, Ag(I)- or Fe(III)-catalyzed hydration of the same substrate yields substantial allene-type rearrangement products, indicating a divergent vinyl carbocation pathway [1]. This catalyst-controlled switch between 100% ketone (Au) and mixed allene/ketone (Ag/Fe) product distributions is not observed with simple phenylacetylene, where hydration uniformly yields acetophenone regardless of catalyst identity.

Gold catalysis Alkyne hydration Mechanistic probes

Lower Boiling Point and Flash Point vs. (Cyclopropylethynyl)benzene: Implications for Distillation-Based Purification

(2-Ethynylcyclopropyl)benzene exhibits a predicted boiling point of 205.2±20.0 °C (760 mmHg) and a flash point of 66.4±15.9 °C [1]. Its structural isomer, (cyclopropylethynyl)benzene (CAS 21777-85-5), has a significantly higher boiling point of 233.7±9.0 °C and a flash point of 91.3±5.9 °C . The ~28 °C lower boiling point and ~25 °C lower flash point of the target compound enable gentler distillation conditions, reducing thermal degradation risk for heat-sensitive downstream intermediates.

Purification Physicochemical properties Process chemistry

Higher LogP vs. (1-Ethynylcyclopropyl)benzene: Differential Lipophilicity for Medicinal Chemistry Lead Optimization

The predicted octanol-water partition coefficient (ACD/LogP) of (2-ethynylcyclopropyl)benzene is 2.80 [1], whereas the 1-ethynyl regioisomer (CAS 139633-98-0) has a reported LogP of 2.35 . This ΔLogP of +0.45 translates to an approximately 2.8-fold higher lipophilicity for the 2-ethynyl isomer. In medicinal chemistry campaigns where logD modulation is critical for balancing permeability and metabolic stability, this difference can shift a compound across key lipophilicity thresholds (e.g., Lipinski LogP ≤5) in lead series.

Lipophilicity Drug design ADME

Stereochemical Complexity: Two Defined Stereocenters Enable Diastereoselective Synthesis Not Achievable with 1-Ethynyl or Cyclopropylethynyl Isomers

(2-Ethynylcyclopropyl)benzene contains two stereogenic centers on the cyclopropane ring, yielding cis and trans diastereomers . In contrast, (1-ethynylcyclopropyl)benzene has no stereogenic centers (the cyclopropyl carbon bearing the ethynyl and phenyl groups is not chiral), and (cyclopropylethynyl)benzene likewise lacks stereogenic centers in the core scaffold. Pure diastereomers of 2-ethynylcyclopropyl derivatives have been isolated chromatographically and converted into diastereomerically pure methoxycarbene complexes of chromium and tungsten [1], demonstrating the synthetic utility of this stereochemical feature.

Stereochemistry Chiral building blocks Asymmetric synthesis

Rotatable Bond Count and Conformational Restriction: 1 vs. 2 Rotatable Bonds Differentiates (2-Ethynylcyclopropyl)benzene from (Cyclopropylethynyl)benzene

(2-Ethynylcyclopropyl)benzene has only 1 rotatable bond (the ethynyl–cyclopropyl connection), as computed from its SMILES structure [1]. In contrast, (cyclopropylethynyl)benzene (CAS 21777-85-5) possesses 2 rotatable bonds due to the linear ethynyl linker between the cyclopropyl and phenyl rings . This difference in conformational degrees of freedom directly impacts entropy of binding and molecular rigidity, which are critical parameters in fragment-based drug design and the design of shape-persistent molecular scaffolds.

Conformational analysis Molecular design Rigidification

Commercial Availability in 95% and 98% Purity Grades with Full Quality Assurance Documentation

(2-Ethynylcyclopropyl)benzene is commercially available from multiple vendors at 95% purity (AKSci, Bidepharm) and 98% purity (MolCore, Leyan) with supporting analytical documentation including NMR, HPLC, and GC batch-specific certificates of analysis . In contrast, the 1-ethynyl isomer (CAS 139633-98-0) is listed at 98% purity but with limited vendor coverage and longer lead times (8–12 weeks) . The broader supply base and documented QC for the target compound reduce procurement risk for multi-year research programs.

Procurement Quality control Supply chain

(2-Ethynylcyclopropyl)benzene: High-Value Application Scenarios Derived from Quantitative Evidence


Mechanistic Probe for Vinyl Carbocation Pathways in Alkyne Hydration Catalysis

The exclusive formation of cyclopropyl methyl ketone under Au catalysis and the divergent allene products under Ag/Fe catalysis make (2-ethynylcyclopropyl)benzene a sensitive diagnostic substrate for distinguishing concerted vs. stepwise vinyl carbocation mechanisms in catalyst screening campaigns. Researchers can use product distribution ratios to infer electronic character of metal–alkyne complexes [1].

Chiral Building Block for Asymmetric Carbene Complex Synthesis

The two stereogenic centers enable chromatographic separation of cis/trans diastereomers, which can be individually converted into enantiopure methoxycarbene complexes of Cr and W for use in asymmetric cyclopropanation and benzannulation reactions [1]. This stereochemical dimension is absent in achiral 1-ethynyl or cyclopropylethynyl analogs.

Low-Boiling-Point Intermediate for Multi-Step Process Chemistry at Scale

With a boiling point approximately 28 °C lower than (cyclopropylethynyl)benzene, the target compound permits gentler distillation purification, reducing thermal stress and energy consumption in kilo-lab and pilot-plant settings [1][2]. The lower flash point also simplifies solvent-swap operations under reduced pressure.

Conformationally Restricted Fragment for Fragment-Based Drug Discovery (FBDD)

With just one rotatable bond, a molecular weight of 142 Da, and a LogP of 2.80, (2-ethynylcyclopropyl)benzene meets all rule-of-three criteria for fragment libraries while offering a rigid cyclopropane–alkyne core that minimizes entropic penalty upon target binding [1]. Its higher lipophilicity compared to the 1-ethynyl isomer provides a tunable parameter for fragment growth without introducing additional heteroatoms.

Quote Request

Request a Quote for (2-Ethynylcyclopropyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.